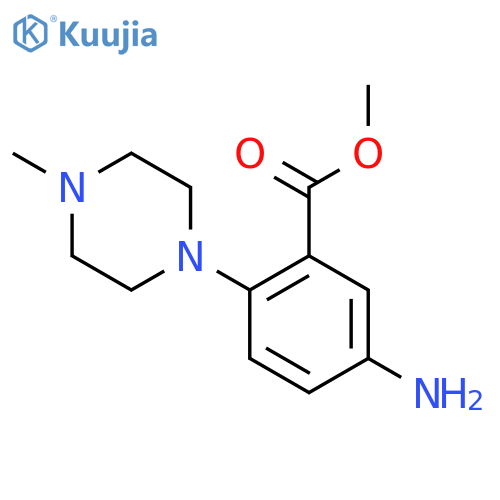

Cas no 774126-94-2 (Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate)

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate

- METHYL 5-AMINO-2-(4-METHYLPIPERAZINO)-BENZENECARBOXYLATE

- methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate

- DTXSID90653221

- 774126-94-2

- SCHEMBL14875455

- FT-0744980

- LC-0713

- Methyl 5-amino-2-(4-methylpiperazino) benzenecarboxylate

- MFCD11841015

- AKOS005073250

- DA-32372

- STL353643

- BBL032029

-

- MDL: MFCD11841015

- インチ: InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3

- InChIKey: TYZKUBXTEGKYTN-UHFFFAOYSA-N

- ほほえんだ: CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)OC

計算された属性

- せいみつぶんしりょう: 249.147726857g/mol

- どういたいしつりょう: 249.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 58.8Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 427.6±45.0 °C at 760 mmHg

- フラッシュポイント: 212.4±28.7 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | LC-0713-10G |

methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate |

774126-94-2 | >95% | 10g |

£825.00 | 2025-02-09 | |

| Key Organics Ltd | LC-0713-100G |

methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate |

774126-94-2 | >95% | 100g |

£6188.00 | 2025-02-09 | |

| abcr | AB270169-1 g |

Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; . |

774126-94-2 | 95% | 1g |

€315.00 | 2023-04-26 | |

| A2B Chem LLC | AH69943-1g |

methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate |

774126-94-2 | >95% | 1g |

$392.00 | 2024-04-19 | |

| abcr | AB270169-10 g |

Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; . |

774126-94-2 | 95% | 10g |

€1403.30 | 2023-04-26 | |

| abcr | AB270169-10g |

Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; . |

774126-94-2 | 95% | 10g |

€1403.30 | 2025-03-19 | |

| abcr | AB270169-1g |

Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; . |

774126-94-2 | 95% | 1g |

€315.00 | 2025-03-19 | |

| abcr | AB270169-500 mg |

Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; . |

774126-94-2 | 95% | 500mg |

€215.40 | 2023-04-26 | |

| Key Organics Ltd | LC-0713-50G |

methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate |

774126-94-2 | >95% | 50g |

£3300.00 | 2025-02-09 | |

| Key Organics Ltd | LC-0713-1MG |

methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate |

774126-94-2 | >95% | 1mg |

£37.00 | 2025-02-09 |

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoateに関する追加情報

Comprehensive Overview of Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate (CAS No. 774126-94-2)

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate, with the CAS number 774126-94-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of benzoate esters, characterized by the presence of an amino group and a methylpiperazine moiety. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents.

The growing interest in Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is driven by its potential applications in drug discovery. Researchers are increasingly exploring its role in modulating protein-protein interactions and signal transduction pathways. Given the current focus on precision medicine and personalized therapeutics, this compound's ability to serve as a scaffold for designing targeted therapies aligns well with modern medical trends. Additionally, its solubility and stability properties make it a practical choice for formulation development.

From a synthetic chemistry perspective, CAS 774126-94-2 is often utilized in multistep organic synthesis. Its amino and ester functional groups provide versatile sites for further chemical modifications, enabling the creation of diverse derivatives. This adaptability is particularly relevant in the context of combinatorial chemistry and high-throughput screening, where rapid generation of compound libraries is essential for identifying lead candidates.

In recent years, the demand for Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has surged due to its relevance in cancer research. The compound's structural similarity to known tyrosine kinase inhibitors has prompted investigations into its potential antitumor activity. Moreover, its blood-brain barrier permeability has sparked interest in developing treatments for neurodegenerative diseases, a hot topic in contemporary biomedical research.

Quality control and analytical characterization of 774126-94-2 are critical aspects of its application. Advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to ensure purity and confirm structural integrity. These analytical methods are particularly important given the compound's use in preclinical studies and drug development pipelines.

The compound's structure-activity relationship (SAR) has been a subject of extensive study. Researchers are particularly interested in how modifications to the methylpiperazine ring or the benzoate ester affect biological activity. This line of inquiry is crucial for optimizing pharmacokinetic properties and reducing potential off-target effects in therapeutic applications.

From a commercial perspective, Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. The compound's pricing and availability often reflect its synthetic complexity and the purity grade required for specific applications. Current market trends show increasing demand for GMP-grade quantities of this material as it progresses through various stages of drug development.

Environmental and safety considerations for handling CAS 774126-94-2 follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper personal protective equipment (PPE) and ventilation are recommended when working with this material. These precautions align with the broader industry movement toward green chemistry principles and sustainable laboratory practices.

The future outlook for Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate appears promising, particularly in the context of fragment-based drug design and structure-guided medicinal chemistry. As computational methods like molecular docking and AI-assisted drug discovery continue to advance, this compound's well-characterized properties make it an attractive starting point for virtual screening campaigns and de novo drug design projects.

For researchers seeking additional information about 774126-94-2, numerous scientific databases provide detailed spectral data, synthetic protocols, and biological activity profiles. The compound's presence in patent literature also offers insights into its potential therapeutic applications and proprietary formulations being explored by various pharmaceutical companies.

774126-94-2 (Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate) 関連製品

- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)

- 1170652-81-9(methyl 4-(4-fluoro-1,3-benzothiazol-2-yl)2-(1H-pyrazol-1-yl)ethylcarbamoylbenzoate)

- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)

- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)

- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)

- 39386-78-2(Gum karaya)

- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)

- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)

- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)